Etiocholanolone Etiocholanolone 3alpha-hydroxy-5beta-androstan-17-one is an androstanoid that is 5beta-androstane substituted by an alpha-hydroxy group at position 3 and an oxo group at position 17. It is a metabolite of testosterone in mammals. It has a role as a human metabolite and a mouse metabolite. It is a 3alpha-hydroxy steroid, a 17-oxo steroid and an androstanoid. It derives from a hydride of a 5beta-androstane.
Etiocholanolone is a natural product found in Homo sapiens with data available.
Etiocholanolone is a 17-ketosteroid which excreted in the urine as a metabolite of steroid hormones. The most common form of etiocholanolone present in the urine is the sulfate salt. This agent, also known as 5-isoandrosterone, may be used to evaluate adrenal cortex function, bone marrow performance and, in neoplastic disease, for immunostimulation. (NCI04)
The 5-beta-reduced isomer of ANDROSTERONE. Etiocholanolone is a major metabolite of TESTOSTERONE and ANDROSTENEDIONE in many mammalian species including humans. It is excreted in the URINE.
Brand Name: Vulcanchem
CAS No.: 53-42-9
VCID: VC21338979
InChI: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Etiocholanolone

CAS No.: 53-42-9

Cat. No.: VC21338979

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Etiocholanolone - 53-42-9

CAS No. 53-42-9
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
Standard InChI Key QGXBDMJGAMFCBF-BNSUEQOYSA-N
Isomeric SMILES C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Melting Point 152 - 154 °C

Chemical Identification and Properties

Chemical Structure and Classification

Etiocholanolone is the 5-beta-reduced isomer of androsterone and is classified as a ketosteroid. It exists as a solid under standard conditions and is characterized by specific structural and biochemical properties . The compound features a steroid nucleus with specific stereochemistry that distinguishes it from related androgens.

Molecular Characteristics

Etiocholanolone possesses defined molecular parameters that establish its identity within the steroid family. Its physical and chemical properties are summarized in the table below:

PropertyValue
Chemical FormulaC₁₉H₃₀O₂
Average Molecular Weight290.4403 g/mol
Monoisotopic Molecular Weight290.224580204 g/mol
CAS Registry Number53-42-9
StateSolid
IUPAC Name3α-hydroxy-5β-androstan-17-one
InChI KeyQGXBDMJGAMFCBF-BNSUEQOYSA-N

The molecular structure of etiocholanolone features specific stereochemistry that is critical to its biological function and metabolism .

Synonyms and Nomenclature

Biochemical Significance and Metabolism

Metabolic Origin

Etiocholanolone is a major metabolite of testosterone and androstenedione in many mammalian species, including humans. It represents an important end product in androgen metabolism, formed through specific enzymatic pathways involving 5β-reduction followed by 3α-hydroxylation of the steroid nucleus .

Metabolic Pathways

The compound is excreted primarily in urine as a metabolically inactive end product of androgen metabolism. Despite its androgenic precursors, etiocholanolone itself is androgenically inactive, demonstrating how structural modifications can dramatically alter the biological activity of steroid hormones .

Enzymatic Interactions

Etiocholanolone participates in numerous enzymatic reactions, primarily involving conjugation processes that facilitate its elimination from the body. The principal enzymes involved in etiocholanolone metabolism are summarized below:

EnzymeFunctionReaction
Aldo-keto reductase family 1 member C4Oxidoreductase activityEtiocholanolone + NAD → Etiocholanedione + NADH + H⁺
UDP-glucuronosyltransferase 2B28GlucuronidationEtiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP
UDP-glucuronosyltransferase 2B4GlucuronidationEtiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP
UDP-glucuronosyltransferase 1A4GlucuronidationEtiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP
UDP-glucuronosyltransferase 2B7GlucuronidationEtiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP

These enzymatic reactions, particularly glucuronidation by various UDP-glucuronosyltransferases, are essential for the detoxification and elimination of etiocholanolone from the body .

Physiological Effects

Pyrogenic Properties

One of the most notable characteristics of etiocholanolone is its pyrogenic effect—it can induce fever when present at elevated levels in the circulation. This property is mechanistically linked to the release of interleukin-1 (IL-1) from leukocytes that are mobilized in response to etiocholanolone production or injection .

Immunomodulatory Activity

Beyond its fever-inducing capabilities, etiocholanolone demonstrates significant immunomodulatory properties. It has been shown to cause immunostimulation and leukocytosis, indicating its ability to influence immune system function and responsiveness .

Neurological Effects

Research has identified anticonvulsant activity associated with etiocholanolone, suggesting it may function as an endogenous modulator of seizure susceptibility. This finding indicates potential neurological roles beyond its more recognized metabolic and immunological functions .

Clinical Significance

Diagnostic Implications

Etiocholanolone measurements can have diagnostic value in certain clinical contexts. Significantly increased values of etiocholanolone, along with testosterone and androsterone, can be detected in the urine of men with androgenic alopecia (male pattern baldness), potentially serving as a biomarker for this condition .

Effects on Granulocyte Kinetics

A significant body of research has investigated etiocholanolone's effects on granulocytes. Studies utilizing techniques such as ³H-DFP labeling of autologous blood in vitro have demonstrated that etiocholanolone administration results in substantial changes to granulocyte parameters:

ParameterEffect Following Etiocholanolone Administration
Total Blood Granulocyte Pool (TBGP)98% increase
Circulating Pool to Marginated Pool RatioNo significant change
MechanismMobilization of granulocytes from bone marrow reserve

These findings suggest that etiocholanolone may serve as a useful agent for estimating bone marrow reserve, with potential applications in hematological assessments .

Research Applications

In laboratory settings, etiocholanolone is utilized for various research purposes. Pure etiocholanolone is available commercially for research applications, with specific preparation methods available for creating stock solutions of different concentrations .

Analytical Considerations

Detection and Quantification

Etiocholanolone can be detected and quantified using various analytical techniques. Its presence in biological samples, particularly urine, can be assessed through methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Reference Standards

Standard reference materials for etiocholanolone are maintained by organizations such as the National Institute of Standards and Technology (NIST), which provides reference data for scientific and analytical purposes. These standards are crucial for accurate identification and quantification in research and clinical settings .

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